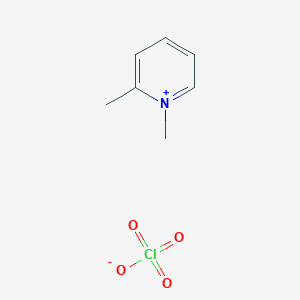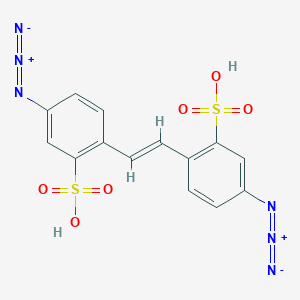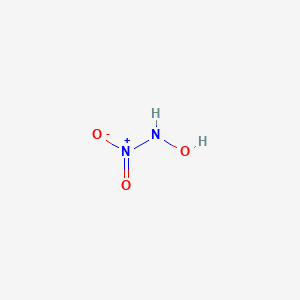
Lead, dihexyl-, diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead, dihexyl-, diacetate is a chemical compound that has been widely used in scientific research. It is a lead-containing compound that is used as a catalyst in organic synthesis reactions. It is also used as a reagent in various chemical reactions. Despite its widespread use, there is limited information available on its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of lead, dihexyl-, diacetate is not well understood. It is believed that it acts as a Lewis acid catalyst in organic synthesis reactions. It can also act as a nucleophile in certain reactions. It is also believed to interact with proteins and enzymes, but the exact mechanism of action is not known.
Biochemical and Physiological Effects:
The biochemical and physiological effects of lead, dihexyl-, diacetate are not well studied. It is known to be toxic to humans and animals. It can cause damage to the liver, kidneys, and nervous system. It can also cause reproductive and developmental problems. It is important to handle this compound with care and follow proper safety protocols.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using lead, dihexyl-, diacetate in lab experiments are its high catalytic activity and selectivity. It is also readily available and relatively inexpensive. However, it is a toxic compound and requires proper handling and disposal. It is also not suitable for experiments that require non-toxic reagents.
Orientations Futures
Future research on lead, dihexyl-, diacetate should focus on understanding its mechanism of action and its biochemical and physiological effects. More studies are needed to determine its toxicity and potential health risks. There is also a need to develop safer and more environmentally friendly alternatives to this compound.
Conclusion:
In conclusion, lead, dihexyl-, diacetate is a widely used compound in scientific research. It is a lead-containing compound that is used as a catalyst in organic synthesis reactions. Its mechanism of action and biochemical and physiological effects are not well understood. It is important to handle this compound with care and follow proper safety protocols. Future research should focus on understanding its mechanism of action and developing safer alternatives to this compound.
Méthodes De Synthèse
Lead, dihexyl-, diacetate can be synthesized by reacting lead acetate with dihexyl sulfide in the presence of acetic acid. The reaction is carried out at a temperature of 70-80°C for several hours. The resulting product is a white crystalline solid that is insoluble in water.
Applications De Recherche Scientifique
Lead, dihexyl-, diacetate is widely used in scientific research as a catalyst for organic synthesis reactions. It is also used as a reagent in various chemical reactions. It has been used in the synthesis of various compounds such as alcohols, ketones, and esters. It is also used in the production of polymers and plastics.
Propriétés
Numéro CAS |
18279-21-5 |
|---|---|
Formule moléculaire |
C16H32O4P |
Poids moléculaire |
496 g/mol |
Nom IUPAC |
[acetyloxy(dihexyl)plumbyl] acetate |
InChI |
InChI=1S/2C6H13.2C2H4O2.Pb/c2*1-3-5-6-4-2;2*1-2(3)4;/h2*1,3-6H2,2H3;2*1H3,(H,3,4);/q;;;;+2/p-2 |
Clé InChI |
TULWYDCDNJEQFW-UHFFFAOYSA-L |
SMILES |
CCCCCC[Pb](CCCCCC)(OC(=O)C)OC(=O)C |
SMILES canonique |
CCCCCC[Pb](CCCCCC)(OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(3-Chlorobenzoyl)amino]benzamide](/img/structure/B231886.png)

![2-[Hydroxy(phenyl)methyl]butanoic acid](/img/structure/B231896.png)


![2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B231904.png)

![1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine](/img/structure/B231910.png)